molecular formula C19H13F3N2O3 B2817944 1-(naphthalen-1-yl)-3-[2-(trifluoromethyl)-2H-1,3-benzodioxol-2-yl]urea CAS No. 534561-59-6

1-(naphthalen-1-yl)-3-[2-(trifluoromethyl)-2H-1,3-benzodioxol-2-yl]urea

Cat. No.: B2817944
CAS No.: 534561-59-6
M. Wt: 374.319
InChI Key: MQUJICJSQBOIPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Naphthalen-1-yl)-3-[2-(trifluoromethyl)-2H-1,3-benzodioxol-2-yl]urea is a synthetic organic compound developed for biochemical research. This urea derivative features a naphthalene group linked to a substituted 1,3-benzodioxole ring system via a urea bridge. The presence of the benzodioxole moiety is a key structural feature found in compounds that interact with various biological targets . Specifically, the 2-(trifluoromethyl) substitution on the benzodioxole ring may enhance the molecule's metabolic stability and influence its binding affinity and selectivity, making it a valuable probe for structure-activity relationship (SAR) studies . Urea-based compounds are of significant interest in medicinal chemistry and chemical biology for their potential to modulate protein function . Researchers can utilize this chemical to investigate ligand-receptor interactions, particularly with G protein-coupled receptors (GPCRs) and enzymes, where related urea-containing molecules have shown activity . The naphthalene moiety provides a bulky hydrophobic element, which can be critical for binding to hydrophobic pockets on protein surfaces. This compound is intended for use in high-throughput screening assays, binding studies, and as a building block in the synthesis of more complex chemical entities for drug discovery. It is supplied for laboratory research purposes only.

Properties

IUPAC Name

1-naphthalen-1-yl-3-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F3N2O3/c20-18(21,22)19(26-15-10-3-4-11-16(15)27-19)24-17(25)23-14-9-5-7-12-6-1-2-8-13(12)14/h1-11H,(H2,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQUJICJSQBOIPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)NC3(OC4=CC=CC=C4O3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Naphthalen-1-yl)-3-[2-(trifluoromethyl)-2H-1,3-benzodioxol-2-yl]urea is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C17H14F3NO3\text{C}_{17}\text{H}_{14}\text{F}_3\text{N}\text{O}_3

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including anti-inflammatory, anticancer, and insecticidal properties. The presence of the naphthalene and benzodioxole moieties in this compound suggests potential interactions with various biological targets.

1. Anticancer Activity

Studies have shown that benzodioxole derivatives can inhibit cancer cell proliferation. For instance, compounds containing the benzodioxole structure have been reported to exhibit activity against various cancer cell lines. A study evaluating similar compounds reported IC50 values indicating significant cytotoxicity against breast cancer cells (MCF-7) and prostate cancer cells (PC-3) .

2. Insecticidal Properties

The 1,3-benzodioxole group has been associated with larvicidal activity against mosquito species such as Aedes aegypti. A related compound demonstrated LC50 values indicating effective larvicidal activity without significant toxicity to mammalian cells . This suggests that this compound may also possess similar insecticidal properties.

Data Table: Biological Activities

Activity TypeReference CompoundIC50/LC50 ValuesRemarks
AnticancerBenzodioxole derivativesIC50 = 15 µM (MCF-7)Significant cytotoxicity against cancer cells
Insecticidal3,4-(methylenedioxy) cinnamic acidLC50 = 28.9 µM (Aedes aegypti)Effective against mosquito larvae
Toxicity in Mammals-No cytotoxicity at ≤5200 µMSafe for mammalian cells in tested ranges

Case Study 1: Anticancer Evaluation

In a recent study, a series of benzodioxole derivatives were synthesized and evaluated for their anticancer properties. The results indicated that modifications in the substituents significantly affected their potency. The most potent derivative exhibited an IC50 value of 15 µM against MCF-7 cells, highlighting the potential of these compounds in cancer therapy .

Case Study 2: Insect Larvicidal Activity

Another study focused on the larvicidal effects of various benzodioxole derivatives against Aedes aegypti. Among the compounds tested, one demonstrated an LC50 value of 28.9 µM after 24 hours of exposure, indicating promising insecticidal activity while showing no significant toxicity to human peripheral blood mononuclear cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs include naphthalene-based ureas and benzodioxol-containing derivatives. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison

Compound Name Substituents/R-Groups Molecular Formula Key Features Potential Applications
Target Compound Trifluoromethyl-benzodioxol, naphthalen-1-yl C₁₉H₁₃F₃N₂O₃ High lipophilicity; metabolic stability due to electron-withdrawing groups Pharmaceuticals, agrochemicals
1-Naphthalen-2-yl-3-phenylurea () Phenyl, naphthalen-2-yl C₁₇H₁₄N₂O Simpler structure; lower molecular weight Chemical intermediates, dyes
Naphtho[1,2-b]pyrazole derivatives () Pyrazole, hydroxy-naphthalenyl Varies Heterocyclic core; moderate polarity Antimicrobial agents
(E)-1-(Naphthalen-1-yl)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-one () Pyrazole, enone linker C₂₂H₁₆N₂O Conjugated system; planar structure Fluorescent materials, sensors

Key Observations

Substituent Effects :

  • The trifluoromethyl-benzodioxol group in the target compound distinguishes it from phenyl-substituted analogs (e.g., ). This group likely increases resistance to oxidative degradation compared to electron-donating substituents .
  • Benzodioxol rings are associated with enhanced binding to biological targets (e.g., enzyme active sites), as seen in pesticidal compounds like dazomet ().

Synthetic Complexity :

  • The target compound’s synthesis is more challenging than simpler naphthyl ureas due to the steric and electronic effects of the trifluoromethyl-benzodioxol group. Techniques like X-ray crystallography () and SHELX refinement () would be critical for structural validation.

Biological Implications :

  • While highlights in vitro screening for naphtho[1,2-b]pyrazoles, the target compound’s urea linkage and fluorinated groups may confer distinct activity profiles, such as pesticidal or antifungal properties (inferred from ).

Melting points for such compounds typically range 150–250°C (based on naphthalene derivatives in ), though experimental data are needed for confirmation.

Research Findings and Gaps

  • Structural Analysis : The compound’s crystal packing (e.g., π-π stacking of naphthalene rings) could be studied using SHELX-based refinement (), as demonstrated for related structures ().
  • Biological Data: No direct activity data are provided, but analogs like hydramethylnon () suggest possible pesticidal applications for trifluoromethyl-aryl ureas.
  • Synthetic Optimization : ’s photoredox methods could be explored to improve yield and regioselectivity during urea formation.

Q & A

Q. What are the recommended synthetic routes for 1-(naphthalen-1-yl)-3-[2-(trifluoromethyl)-2H-1,3-benzodioxol-2-yl]urea, and what reaction conditions are critical?

The synthesis involves coupling a naphthalen-1-ylamine derivative with a trifluoromethyl benzodioxol-containing isocyanate. A reflux reaction in ethanol with KOH as a base (to deprotonate intermediates) is commonly employed, similar to methods used for structurally related urea derivatives . Key conditions include:

  • Temperature control : Prolonged reflux (~12 hours) ensures complete reaction.
  • Solvent choice : Absolute ethanol minimizes side reactions.
  • Neutralization : Acetic acid is added post-reflux to stabilize the product.
    Reaction progress should be monitored via TLC, and purification via column chromatography is recommended to isolate the urea product.

Q. Which analytical techniques are essential for confirming the compound’s purity and structural integrity?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR identify aromatic protons (naphthalene: δ 7.2–8.5 ppm) and trifluoromethyl groups (δ -60 to -70 ppm for 19^{19}F NMR) .
  • Mass spectrometry : High-resolution MS confirms molecular weight (e.g., expected [M+H]+ ion).
  • Infrared spectroscopy : Urea carbonyl stretches (~1640–1680 cm1^{-1}) and benzodioxole C-O-C vibrations (~1250 cm1^{-1}) are diagnostic .
  • HPLC : Quantifies purity (>95% for biological assays) .

Advanced Research Questions

Q. How can conflicting spectroscopic or crystallographic data during structural elucidation be resolved?

  • 2D NMR : NOESY or HSQC correlations clarify ambiguous proton-carbon assignments, particularly for overlapping aromatic signals in the naphthalene and benzodioxole moieties .
  • X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves stereochemical ambiguities. For example, the trifluoromethyl group’s orientation can be validated via anisotropic displacement parameters .
  • Validation tools : Use checkCIF/PLATON to identify outliers in crystallographic data (e.g., unreasonable bond lengths or angles) .

Q. What role does the trifluoromethyl benzodioxole moiety play in modulating the compound’s pharmacokinetic properties?

  • Lipophilicity : The trifluoromethyl group enhances membrane permeability (logP increases by ~0.5–1.0 units) .
  • Metabolic stability : Fluorine atoms resist oxidative degradation, prolonging half-life in vivo .
  • Target binding : The benzodioxole ring’s electron-rich structure may engage in π-π stacking with aromatic residues in enzyme active sites, as seen in related urea-based kinase inhibitors .

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

  • Polymorphism : Multiple crystal forms may result from flexible urea linkages. Use solvent vapor diffusion with DCM/hexane to favor a single polymorph .
  • Twinned crystals : SHELXD or twin refinement in SHELXL can resolve overlapping reflections .
  • Data quality : Collect high-resolution data (≤1.0 Å) to accurately model the trifluoromethyl group’s disorder .

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Substituent variation : Replace the naphthalene with substituted phenyl groups to assess aromatic bulk’s impact on target affinity .
  • Isosteric replacements : Substitute the benzodioxole oxygen with sulfur (to form benzodithiole) and evaluate changes in potency .
  • Pharmacophore mapping : Use molecular docking to identify critical hydrogen-bonding interactions between the urea group and biological targets (e.g., kinases) .

Q. What strategies address discrepancies in biological assay results across research groups?

  • Standardized protocols : Use identical cell lines (e.g., MCF-7 for anticancer assays) and control compounds (e.g., doxorubicin) .
  • Batch consistency : Verify compound purity (≥95%) via HPLC and characterize each batch with NMR .
  • Statistical rigor : Replicate experiments (n ≥ 3) and apply ANOVA to distinguish experimental noise from true activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.